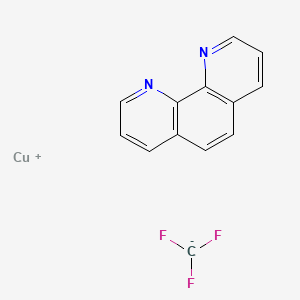

Copper(1+);1,10-phenanthroline;trifluoromethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is primarily used as a reagent for the trifluoromethylation of aryl iodides . The primary targets of this compound are electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aryl iodides, resulting in a change in their chemical structure . The compound is able to tolerate electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters .

Biochemical Pathways

It is known that the compound can be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through c-h activation .

Pharmacokinetics

It is known that the compound is thermally stable and can be easily handled .

Result of Action

The trifluoromethylation of aryl iodides by this compound results in the formation of new compounds with altered chemical structures . These new compounds may have different properties and potential applications in various fields, such as organic synthesis and medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen and protected from light to maintain its stability . Furthermore, the compound’s reactivity may be affected by the solvent used, the temperature, and the presence of other chemicals .

Métodos De Preparación

The synthesis of Copper(1+);1,10-phenanthroline;trifluoromethane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane (CF3TMS). The reaction is carried out under mild conditions and results in a thermally stable, single-component reagent . Another method involves the reaction of copper(II) nitrate with 1,10-phenanthroline in methanol, followed by the addition of trifluoromethylating agents .

Análisis De Reacciones Químicas

Copper(1+);1,10-phenanthroline;trifluoromethane is primarily used as a reagent for trifluoromethylation reactions. It can react with aryl iodides, including electron-rich, electron-deficient, and sterically hindered iodoarenes, under mild conditions to yield trifluoromethylated products . The compound is also effective in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation . Common reagents used in these reactions include trifluoromethyltrimethylsilane and various copper salts.

Aplicaciones Científicas De Investigación

Copper(1+);1,10-phenanthroline;trifluoromethane has a broad range of applications in scientific research. In chemistry, it is used as a reagent for the trifluoromethylation of organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals . In biology and medicine, copper complexes with 1,10-phenanthroline have shown potential as antifungal agents, particularly against drug-resistant Candida species . Additionally, these compounds are being explored for their anticancer properties, as they can induce cell death in tumor cells through the pro-apoptotic branch of the Unfolded Protein Response .

Comparación Con Compuestos Similares

Copper(1+);1,10-phenanthroline;trifluoromethane is unique due to its ability to introduce trifluoromethyl groups into organic molecules under mild conditions. Similar compounds include other copper(I) complexes with different ligands, such as bis(1,10-phenanthroline)copper(I) and copper(II) complexes with 1,10-phenanthroline . These compounds also exhibit interesting photophysical properties and have been studied for their potential as photosensitizers . the trifluoromethylating ability of this compound sets it apart from these related compounds.

Propiedades

Número CAS |

1300746-79-5 |

|---|---|

Fórmula molecular |

C13H8CuF3N2 |

Peso molecular |

312.76 g/mol |

Nombre IUPAC |

copper(1+);1,10-phenanthroline;trifluoromethane |

InChI |

InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 |

Clave InChI |

HFYRAUCEONFIPJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

SMILES canónico |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

Sinónimos |

(1,10-Phenanthroline-κN1,κN10)(trifluoromethyl)copper Coordination Compound; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.